p53 Activator 8

Description

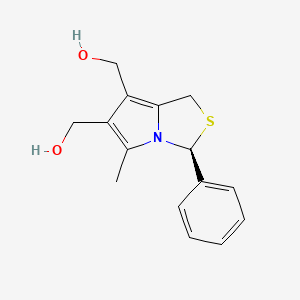

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO2S |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

[(3S)-7-(hydroxymethyl)-5-methyl-3-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-6-yl]methanol |

InChI |

InChI=1S/C15H17NO2S/c1-10-12(7-17)13(8-18)14-9-19-15(16(10)14)11-5-3-2-4-6-11/h2-6,15,17-18H,7-9H2,1H3/t15-/m0/s1 |

InChI Key |

YZIMIQPVZGYIAY-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=C(C(=C2N1[C@@H](SC2)C3=CC=CC=C3)CO)CO |

Canonical SMILES |

CC1=C(C(=C2N1C(SC2)C3=CC=CC=C3)CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of p53 Activation by Nutlin-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Nutlin-3, a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. By disrupting the negative regulation of p53, Nutlin-3 reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This document provides a comprehensive overview of the signaling pathways, quantitative preclinical data, and detailed experimental protocols to support further research and development in the field of p53-targeted cancer therapy.

Core Mechanism of Action: Disrupting the p53-MDM2 Interaction

Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels through continuous degradation mediated by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2). MDM2 binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[1][2][3]

Nutlin-3 acts as a competitive inhibitor, binding to the p53-binding pocket of MDM2.[1][3] This specific interaction physically blocks the association between p53 and MDM2, leading to the stabilization and accumulation of functional p53 protein in the nucleus. The elevated levels of nuclear p53 then allow it to act as a transcription factor, activating a cascade of downstream target genes responsible for inducing cell cycle arrest and apoptosis.

Signaling Pathway

The following diagram illustrates the signaling pathway activated by Nutlin-3.

Caption: Nutlin-3 mediated activation of the p53 pathway.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies on Nutlin-3.

Table 1: In Vitro Efficacy of Nutlin-3 in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Outcome | Reference |

| U87MG | Glioblastoma | Wild-Type | ~5 | Cell Viability Reduction | |

| T98G | Glioblastoma | Mutant | >20 | Resistant | |

| D-283 | Medulloblastoma | Wild-Type | ~2.5 | Cell Viability Reduction | |

| DAOY | Medulloblastoma | Mutant | >10 | Resistant | |

| 22RV1 | Prostate Cancer | Wild-Type | ~5 | Cell Viability Reduction | |

| PC-3 | Prostate Cancer | Null | >10 | Resistant | |

| DoHH2 | DLBCL | Wild-Type | ~2 | Apoptosis | |

| Pfeiffer | DLBCL | Mutant | >10 | Resistant | |

| NCI-H2052 | Mesothelioma | Wild-Type | <5 | Cell Viability Reduction | |

| MSTO-211H | Mesothelioma | Mutant | >20 | Resistant |

Table 2: Nutlin-3 Induced Apoptosis and Cell Cycle Arrest

| Cell Line | Treatment | Apoptosis (% of cells) | Cell Cycle Arrest | Reference |

| U87MG | 10 µM Nutlin-3a (96h) | 27% | G1 and G2/M | |

| D-283 | 10 µM Nutlin-3 (72h) | Increased Sub-G1 | G1 | |

| 22RV1 | 5 µM Nutlin-3 (24h) | - | G1 Arrest | |

| DoHH2 | 10 µM Nutlin-3a (48h) | Increased Annexin V | G1 and G2/M | |

| HT144 | 10 µM Nutlin-3a (48h) | >80% | G2/M |

Table 3: Upregulation of p53 Target Genes by Nutlin-3

| Cell Line | Treatment | Gene | Fold Increase (mRNA) | Reference |

| SJSA-1 | 10 µM Nutlin-3 (24h) | p21 | ~12 | |

| SJSA-1 | 10 µM Nutlin-3 (24h) | MDM2 | ~10 | |

| U87MG | 10 µM Nutlin-3a (48h) | PUMA | Increased | |

| HCT116 | 10 µM Nutlin-3 (8h) | p21 | Increased | |

| HCT116 | 10 µM Nutlin-3 (8h) | MDM2 | Increased | |

| RMS13 | 10 µM Nutlin-3 (8h) | PUMA | ~10 | |

| RMS13 | 10 µM Nutlin-3 (8h) | BAX | ~2.5 |

Experimental Protocols

Western Blot Analysis for p53 and Target Protein Expression

Objective: To determine the effect of Nutlin-3 on the protein levels of p53 and its downstream targets (e.g., p21, MDM2, PUMA, cleaved caspase-3).

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., U87MG, HCT116) at a density of 1 x 10^6 cells per 100 mm dish and allow them to adhere overnight. Treat cells with various concentrations of Nutlin-3 (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO) for specified time points (e.g., 8, 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

anti-p53 (e.g., DO-1 clone)

-

anti-p21

-

anti-MDM2

-

anti-PUMA

-

anti-cleaved caspase-3

-

anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Nutlin-3 on the metabolic activity and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., U87MG, T98G) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of Nutlin-3 concentrations (e.g., 0.1 to 20 µM) for 24, 48, 72, or 96 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Calculate the IC50 value, which is the concentration of Nutlin-3 that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Nutlin-3.

Methodology:

-

Cell Treatment: Treat cells with Nutlin-3 (e.g., 10 µM) or vehicle control for the desired time points (e.g., 24, 48, 72, 96 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of Nutlin-3.

References

The Enigmatic p53 Activator 8: A Search for Discovery and Synthesis

Despite a comprehensive search for the discovery and synthesis of p53 Activator 8, also identified as "compound 5," a primary scientific publication or patent detailing its origination and experimental validation remains elusive. While the compound is commercially available and cited for its potent anti-proliferative activity, the absence of a foundational research article precludes the creation of an in-depth technical guide as requested.

Commercially available information identifies this compound by the CAS number 1426937-93-0 and notes its efficacy in inhibiting the growth of MCF7 breast cancer cell lines with a reported IC50 value of 0.5 μM. However, the fundamental scientific literature that would typically describe the compound's initial synthesis, chemical characterization, and the battery of experiments establishing its mechanism of action as a p53 activator could not be located through extensive searches of scientific databases and patent repositories.

The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in preventing cancer formation. Its activation can lead to cell cycle arrest, DNA repair, or apoptosis (programmed cell death) in cells with damaged DNA. Consequently, small molecules that can activate or reactivate p53 are of significant interest in cancer research and drug development. The p53 signaling pathway is a complex network of interactions, and its activation is a key therapeutic strategy.

Figure 1. Simplified p53 signaling pathway.

A typical workflow for the discovery and characterization of a novel p53 activator would involve several key stages, from initial screening to in-depth biological evaluation.

Figure 2. General experimental workflow for small molecule drug discovery.

Without the primary research for this compound, providing detailed experimental protocols for its specific evaluation is not possible. However, a general overview of methodologies commonly employed in the characterization of p53 activators can be outlined.

General Experimental Protocols

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay):

-

Cell Seeding: Plate cancer cells (e.g., MCF7) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assay: Add the assay reagent (MTT or CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for p53 and Target Protein Expression:

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression:

-

RNA Extraction: Treat cells with the test compound, then extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qRT-PCR: Perform quantitative PCR using gene-specific primers for p53 target genes (e.g., CDKN1A (p21), MDM2, PUMA) and a housekeeping gene for normalization.

-

Analysis: Analyze the relative gene expression using the ΔΔCt method.

Conclusion

The creation of a comprehensive technical guide on this compound is contingent upon the availability of its primary scientific disclosure. Such a document would provide the necessary foundation for understanding its discovery, the nuances of its synthesis, and the specific experimental context for its biological activity. Without this source, any detailed guide would be speculative and fall short of the rigorous standards required by the scientific community. Researchers interested in this compound are encouraged to seek out the original research that introduced it to the scientific literature.

The Role of p53 Activator 8 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogenic activation, and hypoxia.[1][2] Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or, in the case of severe or irreparable damage, the induction of apoptosis (programmed cell death).[1][2] The apoptotic function of p53 is a critical mechanism for eliminating potentially cancerous cells. Consequently, small-molecule activators of p53 have emerged as a promising therapeutic strategy in oncology.[3] This technical guide provides an in-depth overview of a specific p53 activator, designated as p53 Activator 8, detailing its mechanism of action, its role in inducing apoptosis, and the experimental methodologies used for its characterization.

This compound, also identified as compound 5 in seminal research, is a potent and orally active small-molecule inhibitor of the MDM2-p53 interaction. Under normal physiological conditions, the MDM2 oncoprotein acts as a primary negative regulator of p53 by binding to its N-terminal transactivation domain, thereby promoting its ubiquitination and subsequent proteasomal degradation. By disrupting this interaction, this compound stabilizes and activates p53, leading to the downstream signaling cascades that culminate in apoptosis.

Core Mechanism of Action

This compound functions by binding with high affinity to the p53-binding pocket of the MDM2 protein. This competitive inhibition prevents MDM2 from interacting with p53, thereby rescuing p53 from degradation and allowing its accumulation in the nucleus. Once stabilized, p53 acts as a transcription factor, upregulating the expression of a suite of pro-apoptotic genes.

Signaling Pathways in this compound-Induced Apoptosis

The activation of p53 by this compound triggers a multi-faceted apoptotic response primarily through the intrinsic (mitochondrial) pathway, although crosstalk with the extrinsic (death receptor) pathway can also occur.

Intrinsic Apoptotic Pathway

The intrinsic pathway is central to p53-mediated apoptosis. Activated p53 transcriptionally upregulates the expression of several pro-apoptotic members of the Bcl-2 family, such as PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa. These proteins, in turn, neutralize the anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL), leading to the activation of the effector proteins Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9, which subsequently activates the executioner caspases-3 and -7, leading to the dismantling of the cell.

Intrinsic apoptotic pathway activated by this compound.

Extrinsic Apoptotic Pathway

p53 can also influence the extrinsic pathway by upregulating the expression of death receptors such as Fas (CD95) and DR5 (TRAIL-R2) on the cell surface. Binding of their respective ligands (FasL and TRAIL) triggers the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8. Active caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into tBid, which in turn activates the intrinsic pathway, thus creating a link between the two apoptotic routes.

Extrinsic apoptotic pathway influenced by p53 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound (compound 5).

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 0.6 nM | Recombinant human MDM2 protein | |

| IC50 (Cell Proliferation) | 0.5 µM | MCF7 (human breast cancer) | |

| p53 Activation (EC50) | ~40 nM | SJSA-1 (human osteosarcoma) |

Table 1: In Vitro Activity of this compound

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Xenograft (Mice) | SJSA-1 | Oral | Significant tumor growth inhibition |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

-

MCF7 Cells: Maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

-

SJSA-1 Cells: Cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

HCT-116 Cells: Grown in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin. All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for p53 Activation

Experimental workflow for Western blot analysis.

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and MDM2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Annexin V Apoptosis Assay

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase-3/7 Activity Assay

-

Cell Treatment and Lysis: Treat and lyse cells as described for Western blotting.

-

Assay Reaction: Add a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) to the cell lysates in a 96-well plate.

-

Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

In Vivo Tumor Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SJSA-1) into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer this compound or a vehicle control orally to the mice according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p53 activation markers, immunohistochemistry for apoptosis markers). All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Conclusion

This compound represents a potent small-molecule tool for the targeted activation of the p53 pathway. Its ability to disrupt the MDM2-p53 interaction leads to the robust induction of apoptosis in cancer cells harboring wild-type p53. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating p53-targeted cancer therapies. Further exploration of this compound and similar compounds holds significant promise for advancing the field of oncology.

References

An In-depth Technical Guide to Nutlin-3a: A p53 Activator and its Role in Cell Cycle Arrest Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. A primary mechanism through which p53 exerts its tumor-suppressive function is by inducing cell cycle arrest, providing time for DNA repair or, in cases of severe damage, initiating apoptosis.[1] In a significant portion of human cancers, the p53 pathway is functionally inactivated, not by mutation of the TP53 gene itself, but through the overexpression of its principal negative regulator, the E3 ubiquitin ligase MDM2.[2][3] This has led to the development of small molecules designed to inhibit the p53-MDM2 interaction, thereby reactivating p53's tumor-suppressive activities.

Nutlin-3a is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[4] It competitively binds to the p53-binding pocket of MDM2, preventing the degradation of p53 and leading to its accumulation and activation in cancer cells with wild-type TP53.[4] This guide provides a comprehensive technical overview of Nutlin-3a, focusing on its mechanism of action, its effects on cell cycle arrest pathways, and detailed experimental protocols for its study.

Data Presentation

Quantitative Effects of Nutlin-3a on Cancer Cell Lines

The efficacy of Nutlin-3a is often quantified by its half-maximal inhibitory concentration (IC50) for cell viability and its impact on cell cycle distribution.

Table 1: IC50 Values of Nutlin-3a in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | MDM2 Status | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Wild-type | Normal | 28.03 ± 6.66 | |

| HCT116 p53-/- | Colorectal Carcinoma | Null | Normal | 30.59 ± 4.86 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | Normal | 22.13 ± 0.85 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | Normal | 21.77 ± 4.27 | |

| OSA | Osteosarcoma | Wild-type | Amplified | 0.527 ± 0.131 | |

| T778 | Sarcoma | Wild-type | Amplified | 0.658 ± 0.138 | |

| U2OS | Osteosarcoma | Wild-type | Normal | 1.024 ± 0.485 | |

| HOC-7 | Ovarian Carcinoma | Wild-type | Not Specified | 4 - 6 | |

| OVCA429 | Ovarian Carcinoma | Wild-type | Not Specified | 4 - 6 | |

| A2780 | Ovarian Carcinoma | Wild-type | Not Specified | 4 - 6 | |

| SKOV3 | Ovarian Carcinoma | Null | Not Specified | 38 | |

| A549 | Non-Small Cell Lung Cancer | Wild-type | Normal | IC50 values presented in a graph |

Table 2: Effect of Nutlin-3a on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Cancer Type | Nutlin-3a Concentration (µM) | Treatment Duration (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| U87MG | Glioblastoma | 10 | 24 | 80 | 3 | 17 | |

| U87MG (Control) | Glioblastoma | 0 (DMSO) | 24 | 63 | 21 | 12 | |

| DoHH2 | Diffuse Large B-cell Lymphoma | 2 | 24 | Increased | Decreased | Increased | |

| MCA | Diffuse Large B-cell Lymphoma | 2 | 24 | Increased | Decreased | Not specified | |

| OCI-Ly3 | Diffuse Large B-cell Lymphoma | 2 | 24 | Increased | Decreased | Not specified | |

| KM-H2 | Hodgkin's Lymphoma | 10 | 24 | Increased | Decreased by 35% | Increased | |

| MDA-V | Hodgkin's Lymphoma | 10 | 24 | Increased | Decreased by 60% | Not specified |

Signaling Pathways and Mechanisms of Action

Nutlin-3a's primary mechanism of action is the disruption of the p53-MDM2 interaction. This initiates a signaling cascade that culminates in cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

Nutlin-3a-Mediated p53 Activation and Cell Cycle Arrest Pathway

Caption: Nutlin-3a mediated p53-p21 signaling pathway leading to G1/S cell cycle arrest.

Experimental Protocols

General Experimental Workflow for Studying Nutlin-3a's Effects

Caption: A generalized workflow for investigating the cellular effects of Nutlin-3a.

Detailed Methodologies

1. Cell Culture and Nutlin-3a Treatment

-

Cell Lines: Human cancer cell lines with wild-type p53 (e.g., HCT116, U2OS, A549) are commonly used. Isogenic p53-null cell lines (e.g., HCT116 p53-/-) serve as crucial negative controls.

-

Culture Conditions: Cells are typically maintained in RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Nutlin-3a Preparation: Nutlin-3a is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). This stock is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) should always be included.

-

Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of Nutlin-3a or DMSO. The treatment duration can range from a few hours to several days depending on the endpoint being measured.

2. Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique measures the DNA content of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Harvesting: After Nutlin-3a treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells are fixed to permeabilize the membrane, typically with ice-cold 70% ethanol, while vortexing gently. Cells are then stored at -20°C for at least 2 hours or overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye, most commonly propidium iodide (PI). The staining solution should also contain RNase A to prevent the staining of double-stranded RNA.

-

Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content. The data is then analyzed using appropriate software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle.

-

3. Western Blotting for p53, p21, and MDM2

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for p53, p21, and MDM2. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

-

Logical Relationships

The Decision Between Cell Cycle Arrest and Apoptosis

The activation of p53 by Nutlin-3a can lead to either cell cycle arrest or apoptosis. The cellular context, including the cell type and the presence of other genetic alterations, often dictates the outcome.

Caption: A simplified model of the p53-mediated cell fate decision following Nutlin-3a treatment.

Conclusion

Nutlin-3a serves as a powerful research tool and a promising therapeutic candidate for cancers with wild-type p53. Its ability to reactivate the p53 pathway by inhibiting MDM2 leads to well-defined cellular outcomes, most notably cell cycle arrest and apoptosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate roles of the p53 pathway in cancer and to explore the therapeutic potential of p53 activators. Further research into the factors that determine the cellular response to p53 activation will be crucial for the successful clinical translation of this class of anti-cancer agents.

References

- 1. cs.columbia.edu [cs.columbia.edu]

- 2. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Transient Nutlin-3a treatment promotes endoreduplication and the generation of therapy-resistant tetraploid cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Studies of p53 Activators

This technical guide provides a comprehensive overview of the preclinical evaluation of small molecule p53 activators, with a focus on their mechanism of action, experimental validation, and in vivo efficacy. The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target for cancer therapy.[1][2][3] In approximately half of all human cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene or by overexpression of its negative regulators, MDM2 and MDMX.[2][4] Consequently, strategies to reactivate p53 function represent a promising avenue for therapeutic intervention.

This guide will delve into the preclinical data of representative p53 activators, providing researchers, scientists, and drug development professionals with a detailed understanding of the methodologies and data interpretation central to this field of research.

Introduction to p53 Activation

The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress signals, including DNA damage, oncogene activation, and hypoxia. In response to these stresses, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated, primarily by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.

Small molecule p53 activators can be broadly categorized into two main classes:

-

MDM2-p53 Interaction Inhibitors: These compounds, such as the nutlin family of molecules, bind to MDM2 in the p53-binding pocket, preventing the degradation of p53 and leading to its accumulation and activation in cancer cells with wild-type p53.

-

Mutant p53 Reactivators: A significant portion of cancers harbor missense mutations in the TP53 gene, leading to a dysfunctional protein. Certain small molecules have been developed to bind to and stabilize the wild-type conformation of mutant p53, thereby restoring its tumor-suppressive functions.

Case Study: The Tenovins - Dual Inhibitors of Sirtuins SirT1 and SirT2

A cell-based screen for small molecules that activate p53 led to the discovery of the tenovins. Tenovin-1 and its more water-soluble analog, tenovin-6, were identified as compounds that activate p53 and inhibit tumor growth.

Through a yeast genetic screen and subsequent biochemical assays, it was determined that tenovins do not directly target p53 or MDM2. Instead, they function by inhibiting the protein-deacetylating activities of SirT1 and SirT2, two members of the sirtuin family of NAD+-dependent deacetylases. The inhibition of SirT1 leads to the hyperacetylation of p53 at lysine 382, a post-translational modification known to enhance its transcriptional activity.

The in vitro activity of tenovins has been evaluated in various cancer cell lines. The following table summarizes key quantitative data.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Tenovin-1 | ARN8 | Cell Growth Inhibition | ~1 | |

| Tenovin-1 | BL2 | Cell Growth Inhibition | ~1 | |

| Tenovin-6 | Yeast | Growth Inhibition | 16.7 |

The anti-tumor efficacy of tenovins has been demonstrated in mouse xenograft models.

| Compound | Tumor Model | Dosing Regimen | Outcome | Reference |

| Tenovin-1 | BL2 Xenograft | Not specified | Impaired tumor growth | |

| Tenovin-1 | ARN8 Xenograft | Not specified | Reduced tumor growth |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of p53 activators.

This assay is designed to identify compounds that can activate the p53 pathway in a cellular context.

Protocol:

-

Cell Culture: Cancer cells containing a p53-responsive reporter gene (e.g., luciferase or β-lactamase downstream of a p53-responsive promoter) are cultured in microtiter plates.

-

Compound Treatment: A library of small molecules is added to the cells at various concentrations.

-

Incubation: Cells are incubated with the compounds for a defined period to allow for p53 activation and reporter gene expression.

-

Signal Detection: The activity of the reporter gene is measured using a plate reader.

-

Data Analysis: Compounds that induce a significant increase in reporter gene activity are identified as potential p53 activators.

This technique is used to confirm the activation of the p53 pathway by assessing the protein levels of p53 and its downstream targets.

Protocol:

-

Cell Lysis: Cancer cells treated with a p53 activator are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for p53, acetylated p53, p21, PUMA, and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

These studies are essential for evaluating the anti-tumor efficacy and tolerability of a p53 activator in a living organism.

Protocol:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: The mice are treated with the p53 activator or a vehicle control via a clinically relevant route of administration (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

The preclinical development of p53 activators is a multifaceted process that involves the identification of lead compounds, elucidation of their mechanism of action, and rigorous testing of their efficacy and safety in vitro and in vivo. The tenovins serve as a compelling example of how cell-based screening can lead to the discovery of novel cancer therapeutics with a unique mechanism of action. The detailed experimental protocols provided in this guide are fundamental to the continued advancement of p53-targeted therapies, with the ultimate goal of translating these promising preclinical findings into effective treatments for cancer patients.

References

An In-depth Technical Guide on the Target Binding and Affinity of the p53 Activator SAH-p53-8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical and biophysical interactions of SAH-p53-8, a potent stapled peptide activator of the p53 signaling pathway. The focus is on its target binding, affinity, and the methodologies used for their determination.

Introduction to p53 Activation and SAH-p53-8

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] Its inactivation is a common event in human cancers, often occurring through overexpression of its negative regulators, MDM2 and MDMX.[2] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[2]

SAH-p53-8 is a stabilized alpha-helix of p53 (SAH-p53) peptide, which mimics the p53 transactivation domain.[3] This modification enhances its helical structure, cell permeability, and proteolytic resistance, allowing it to disrupt the p53-MDM2 and p53-MDMX interactions, thereby activating the p53 pathway.[4]

Target Binding and Affinity of SAH-p53-8

SAH-p53-8 acts as a dual inhibitor, targeting both MDM2 and MDMX. Its binding affinity for these proteins has been quantified using various biophysical techniques, primarily fluorescence polarization. The affinity is typically expressed as the dissociation constant (Kd), where a lower value indicates a stronger binding interaction.

Table 1: Binding Affinities of SAH-p53-8 to MDM2 and MDMX

| Target Protein | Binding Affinity (Kd) | Method | Reference |

| MDM2 | 55 ± 11 nM | Fluorescence Polarization | |

| MDMX | 2.3 ± 0.2 nM | Fluorescence Polarization |

Note: The data indicates that SAH-p53-8 has a significantly higher affinity for MDMX over MDM2.

Signaling Pathway of p53 Activation by SAH-p53-8

In normal unstressed cells, p53 levels are kept low through a negative feedback loop involving MDM2 and MDMX. Upon inhibition of these interactions by SAH-p53-8, p53 is stabilized and accumulates in the nucleus, where it can activate the transcription of its target genes, leading to cell cycle arrest and apoptosis.

Caption: p53 activation pathway by SAH-p53-8.

Experimental Protocols

The primary method for determining the binding affinity of SAH-p53-8 is the fluorescence polarization (FP) assay. This technique measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner.

This assay is used to determine the inhibitory constant (Ki) of a non-labeled compound (like SAH-p53-8) by measuring its ability to displace a fluorescently labeled tracer from the target protein.

Caption: Workflow for a fluorescence polarization competition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Recombinant human MDM2 or MDMX protein is purified and diluted to a working concentration (e.g., 100 nM) in assay buffer (e.g., PBS with 0.01% Tween-20).

-

A fluorescently labeled peptide tracer (e.g., FITC-SAH-p53-8 or a similar p53-derived peptide) is synthesized and diluted to a final concentration of approximately 25 nM.

-

Unlabeled SAH-p53-8 is serially diluted to create a range of concentrations for the competition assay.

-

-

Assay Procedure:

-

In a 384-well microplate, the target protein (MDM2 or MDMX) and the fluorescent tracer are combined.

-

The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for the formation of the protein-tracer complex.

-

Serial dilutions of the unlabeled SAH-p53-8 are then added to the wells.

-

The plate is incubated for a further period (e.g., 3 hours) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Fluorescence polarization is measured using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm for excitation and 535 nm for emission for FITC).

-

-

Data Analysis:

-

The measured fluorescence polarization values are plotted against the logarithm of the concentration of SAH-p53-8.

-

The data is fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of SAH-p53-8 that displaces 50% of the fluorescent tracer).

-

The IC50 value can then be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent tracer.

-

General Protocol Outline:

-

Sample Preparation:

-

The target protein (MDM2 or MDMX) is placed in the sample cell of the calorimeter at a known concentration.

-

The ligand (SAH-p53-8) is loaded into the injection syringe at a higher concentration.

-

Both protein and ligand solutions are extensively dialyzed against the same buffer to minimize heats of dilution.

-

-

Titration:

-

A series of small, precise injections of the ligand are made into the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.

-

Conclusion

SAH-p53-8 is a potent, cell-permeable stapled peptide that effectively activates the p53 pathway by dually inhibiting the p53-MDM2 and p53-MDMX interactions. Its high binding affinity, particularly for MDMX, has been rigorously characterized using fluorescence polarization assays. The detailed methodologies and understanding of its mechanism of action presented in this guide provide a solid foundation for further research and development of p53-activating cancer therapeutics.

References

- 1. Mechanistic Validation of a Clinical Lead Stapled Peptide that Reactivates p53 by Dual HDM2 and HDMX Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Stapled p53 Helix Overcomes HDMX-Mediated Suppression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Unraveling the Pharmacology of p53 Activation: A Technical Guide

While specific pharmacological data for a compound designated "p53 Activator 8" is not available in the public domain, this guide provides an in-depth overview of the core principles and methodologies in the field of p53 activation for researchers, scientists, and drug development professionals. By examining well-characterized p53 activators, we can explore the critical aspects of their mechanism of action, experimental evaluation, and the signaling pathways they modulate.

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, earning it the title "guardian of the genome." In response to cellular stress, such as DNA damage or oncogene activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby eliminating potentially cancerous cells. However, in over half of all human cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene itself or by overexpression of its negative regulators, MDM2 and MDMX. Consequently, the pharmacological reactivation of p53 represents a highly attractive therapeutic strategy.

Core Concepts in p53 Activation

Small molecule p53 activators can be broadly categorized into two main classes based on their mechanism of action:

-

MDM2/MDMX Inhibitors: In cancers with wild-type p53, the protein's function is often suppressed by its direct interaction with the E3 ubiquitin ligase MDM2 and its homolog MDMX, which target p53 for proteasomal degradation. Small molecules that disrupt the p53-MDM2/MDMX interaction can stabilize and activate p53, leading to the transcription of its target genes and subsequent anti-tumor effects.

-

Mutant p53 Reactivators: A significant portion of cancers harbor missense mutations in the TP53 gene, leading to a conformationally unstable and inactive protein. Some small molecules have been developed to bind to these mutant forms of p53, restoring their wild-type conformation and reactivating their tumor-suppressive functions.

Quantitative Data on Representative p53 Activators

The following tables summarize key quantitative data for well-studied p53 activators, providing a comparative overview of their potency and cellular effects.

| Compound | Mechanism of Action | Target | In Vitro Potency (IC50/Ki) | Cellular Activity (GI50/EC50) | Reference |

| Nutlin-3a | MDM2 Inhibitor | MDM2-p53 Interaction | IC50: ~90 nM (ELISA) | GI50: ~1-5 µM (various cancer cell lines) | --INVALID-LINK-- |

| RG7112 (Idasanutlin) | MDM2 Inhibitor | MDM2-p53 Interaction | Ki: ~5 nM (TR-FRET) | EC50: ~100-500 nM (p21 induction) | --INVALID-LINK-- |

| APR-246 (Eprenetapopt) | Mutant p53 Reactivator | Covalent modification of mutant p53 | - | GI50: ~5-20 µM (mutant p53 cell lines) | --INVALID-LINK-- |

| PC14586 (Rezatapopt) | Mutant p53 (Y220C) Reactivator | Binds to Y220C mutant p53 | - | EC50: ~100-300 nM (p21 induction in Y220C mutant cells) | --INVALID-LINK-- |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of p53 activators. Below are outlines of key experimental protocols commonly employed in the field.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Objective: To determine the anti-proliferative effect of a p53 activator on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 for wild-type p53, or a cell line with a specific p53 mutation) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the p53 activator for a specified period (e.g., 72 hours).

-

Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) to determine the percentage of viable cells relative to a vehicle-treated control.

-

Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) using appropriate software.

-

Western Blot Analysis for p53 and Target Gene Expression

-

Objective: To assess the stabilization of p53 and the induction of its downstream target proteins.

-

Methodology:

-

Treat cancer cells with the p53 activator at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies against p53, p21 (a key cell cycle inhibitor and p53 target), MDM2, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with appropriate secondary antibodies and detect the protein bands using chemiluminescence or fluorescence.

-

Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Transcription

-

Objective: To measure the transcriptional activation of p53 target genes.

-

Methodology:

-

Treat cells with the p53 activator as described for Western blotting.

-

Isolate total RNA from the cells and reverse transcribe it into cDNA.

-

Perform qRT-PCR using primers specific for p53 target genes (e.g., CDKN1A (p21), MDM2, PUMA, BAX).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

-

Calculate the fold change in gene expression relative to a vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in p53 activation is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: p53 activation pathway via MDM2 inhibition.

Restoring the Guardian: A Technical Guide to the Interaction of Small-Molecule Activators with Mutant p53

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] Its inactivation through mutation is a hallmark of over half of all human cancers, making the restoration of its function a highly sought-after therapeutic strategy.[2] The majority of these mutations are missense mutations within the DNA-binding domain, leading to a loss of tumor-suppressive function and, in some cases, a gain of oncogenic activities.[3][4] This technical guide provides an in-depth overview of the interaction between select small-molecule activators and mutant p53, focusing on their mechanisms of action, experimental characterization, and the signaling pathways they modulate.

Core Concepts in Mutant p53 Reactivation

Small molecules that reactivate mutant p53 can be broadly categorized based on their mechanism of action:

-

Pharmacological Chaperones: These molecules bind to and stabilize the native conformation of mutant p53, effectively "rescuing" its wild-type function.

-

Zinc Metallochaperones: A subset of pharmacological chaperones that specifically address mutations affecting the zinc-binding domain of p53, facilitating the proper coordination of zinc and subsequent protein folding.

-

Covalent Modifiers: These compounds form covalent bonds with specific residues on the mutant p53 protein, altering its conformation and restoring its activity.

-

Transcriptional Activators: Some molecules can restore the ability of mutant p53 to bind to DNA and activate the transcription of its target genes without necessarily correcting the protein's overall conformation.

This guide will focus on representative examples from these classes to illustrate the diverse strategies for targeting mutant p53.

Quantitative Data on p53 Activator Interactions

The following tables summarize key quantitative data for a selection of small-molecule p53 activators, providing a comparative overview of their potency and efficacy.

| Compound | Mutant p53 Target | Assay Type | Quantitative Value | Reference |

| ZMC1 (NSC319726) | p53-R175H | Cell Growth Inhibition (IC50) | 8 nM | |

| p53-R172H (mouse) | Cell Growth Inhibition (EC50) | 600 nM | ||

| PC14586 (Rezatapopt) | p53-Y220C | Cell Viability (IC50) | 1.03 µM (A549-p53Y220C) | |

| MB710 | p53-Y220C | Binding Affinity (Kd) | 4.1 µM | |

| Cell Viability (IC50) | 90 µM (NUGC3) | |||

| PK9328 | p53-Y220C | Binding Affinity (Kd) | 2 µM | |

| STIMA-1 | p53-His175 | Cell Growth Inhibition (IC50) | 3.4 µM | |

| p53-His273 | Cell Growth Inhibition (IC50) | 4.9 µM | ||

| Ellipticine | p53 mutants | Cell Viability (IC50) | 4.1 µM (HepG2) | |

| TRAP-1 | p53-Y220C | Cell Viability (IC50) | 0.531 µM (BxPC-3) | |

| CP-31398 | Mutant p53 | Cell Death (EC50) | 10-36 µM |

Signaling Pathways and Mechanisms of Action

The reactivation of mutant p53 by small molecules initiates a cascade of downstream signaling events that ultimately lead to tumor suppression. The following diagrams, generated using the DOT language, illustrate these pathways for different classes of activators.

Zinc Metallochaperone (ZMC1) Pathway for p53-R175H Reactivation

ZMC1 acts as a zinc ionophore, increasing intracellular zinc levels. This facilitates the refolding of zinc-binding-deficient mutants like p53-R175H into a wild-type-like conformation. Concurrently, ZMC1 induces reactive oxygen species (ROS), which leads to the post-translational modification and activation of the refolded p53.

Pharmacological Chaperone (PC14586) for p53-Y220C Stabilization

PC14586 is a small molecule designed to bind specifically to the crevice created by the Y220C mutation in p53. This binding stabilizes the protein in its correct, wild-type conformation, allowing it to execute its tumor-suppressive functions.

Covalent Modification by STIMA-1

STIMA-1 is a styrylquinazoline derivative that covalently modifies free thiol groups on mutant p53. This modification restores the DNA binding activity of the mutant protein, leading to the upregulation of p53 target genes and subsequent apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of p53 activator efficacy. Below are representative protocols for key experiments.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell lines (with and without target p53 mutation)

-

96-well plates

-

Complete cell culture medium

-

p53 activator compound (e.g., MB710)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the p53 activator for 24, 48, or 72 hours. Include a vehicle-only control.

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Immunoprecipitation and Western Blotting for Conformational Change

This protocol assesses the ability of a compound to restore the wild-type conformation of mutant p53.

-

Materials:

-

Cancer cells expressing mutant p53

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Conformation-specific p53 antibodies (e.g., PAb1620 for wild-type, PAb240 for mutant)

-

Protein A/G agarose beads

-

SDS-PAGE gels and blotting apparatus

-

Primary and secondary antibodies for Western blotting

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with the p53 activator for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with a conformation-specific p53 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours to precipitate the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against total p53.

-

Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate. An increase in the amount of p53 immunoprecipitated with the wild-type specific antibody indicates a conformational shift.

-

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the ability of a reactivated p53 to induce the transcription of its target genes.

-

Materials:

-

p53-null cells (e.g., H1299)

-

Expression plasmid for the mutant p53 of interest

-

Luciferase reporter plasmid containing a p53-responsive element (e.g., p21 or BAX promoter)

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

p53 activator compound

-

Luciferase assay system

-

Luminometer

-

-

Procedure:

-

Co-transfect the p53-null cells with the mutant p53 expression plasmid, the p53-responsive luciferase reporter plasmid, and the control reporter plasmid.

-

After 24 hours, treat the cells with the p53 activator for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in normalized luciferase activity indicates restored transcriptional function.

-

Conclusion

The reactivation of mutant p53 represents a promising frontier in cancer therapy. The diverse mechanisms of action of small-molecule activators, from pharmacological chaperoning to covalent modification, offer multiple avenues for therapeutic intervention. A thorough understanding of the underlying signaling pathways and the application of rigorous experimental protocols are essential for the continued development and clinical translation of these innovative cancer drugs. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working to unlock the therapeutic potential of targeting mutant p53.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Mechanistic Analysis of Nutlin-3: A Potent p53 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity, and its inactivation is a hallmark of many cancers. A primary mechanism of p53 suppression in tumors with wild-type p53 is its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The development of small molecules that inhibit the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53. This technical guide provides an in-depth analysis of Nutlin-3, a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. We will delve into its structural characteristics, mechanism of action, and the experimental protocols used for its evaluation.

Introduction: The p53-MDM2 Axis

The p53 protein functions as a transcription factor that, in response to cellular stress such as DNA damage, induces cell cycle arrest, apoptosis, or senescence to prevent the proliferation of damaged cells.[1] The activity and stability of p53 are tightly regulated by its primary negative regulator, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation.[2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53.[3] Therefore, disrupting the p53-MDM2 interaction is a viable strategy to restore p53's tumor-suppressive functions.

Structural Analysis of Nutlin-3 and its Interaction with MDM2

Nutlin-3 is a cis-imidazoline analog that was identified through screening for inhibitors of the p53-MDM2 interaction.[4] It exhibits stereoselectivity, with the (-)-enantiomer, Nutlin-3a, being approximately 150 times more potent than the (+)-enantiomer, Nutlin-3b.[5]

The structural basis for Nutlin-3's inhibitory activity has been elucidated through X-ray crystallography of the MDM2-Nutlin complex (PDB ID: 5C5A, 4HG7). Nutlin-3 binds to a deep hydrophobic pocket on the surface of MDM2, the same pocket that is occupied by the key p53 residues Phe19, Trp23, and Leu26. The two chlorophenyl groups of Nutlin-3 insert into the hydrophobic subpockets that accommodate Phe19 and Leu26 of p53, while the ethoxy-phenyl group mimics the interaction of Trp23. This competitive binding effectively displaces p53 from MDM2.

Mechanism of Action

Nutlin-3 is a non-genotoxic activator of p53. Its mechanism of action is centered on the inhibition of the p53-MDM2 interaction. By occupying the p53-binding pocket of MDM2, Nutlin-3 prevents the MDM2-mediated ubiquitination and degradation of p53. This leads to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 then lead to the transactivation of its target genes, including:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1 phase.

-

PUMA and Noxa: Pro-apoptotic Bcl-2 family members that trigger the intrinsic apoptotic pathway.

-

MDM2: As part of a negative feedback loop, p53 activation also upregulates MDM2 expression.

The cellular outcome of Nutlin-3 treatment in cancer cells with wild-type p53 is typically cell cycle arrest or apoptosis.

References

- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 3. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]

The Core Interaction: A Technical Guide to p53 Activation via MDM2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. Central to this guide is the mechanism of action of small molecule activators of p53, exemplified by the potent and selective inhibitor MI-219, which disrupts the p53-MDM2 interaction, leading to the reactivation of p53's tumor-suppressive functions. This document details the quantitative aspects of this interaction, outlines key experimental protocols for its study, and visualizes the underlying biological and experimental frameworks.

Data Presentation: Quantitative Analysis of MDM2 Inhibitors

The efficacy of small molecule inhibitors targeting the p53-MDM2 interaction is determined by their binding affinity to MDM2 and their cellular activity in p53 wild-type cancer cells. The following tables summarize key quantitative data for the representative p53 activator, MI-219, and the well-characterized inhibitor, Nutlin-3a.

Table 1: Binding Affinity of Small Molecule Inhibitors to MDM2

| Compound | Target Protein | Assay Method | Ki (nM) | IC50 (nM) |

| MI-219 | Human MDM2 | Fluorescence Polarization | 5[1][2] | - |

| Human MDMX | Fluorescence Polarization | >55,700[2] | >100,000[2] | |

| Nutlin-3a | Human MDM2 | Fluorescence Polarization | 36[2] | 90 |

| Human MDMX | Fluorescence Polarization | 9,400 | - | |

| p53 peptide | Human MDM2 | Fluorescence Polarization | - | - |

| Human MDMX | Fluorescence Polarization | - | - |

Note: Ki (Inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates higher potency.

Table 2: Cellular Activity of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) |

| MI-219 | SJSA-1 (osteosarcoma) | WST cell growth assay | 0.4 - 0.8 |

| LNCaP (prostate cancer) | WST cell growth assay | 0.4 - 0.8 | |

| 22Rv1 (prostate cancer) | WST cell growth assay | 0.4 - 0.8 | |

| FSCCL | Proliferation assay | 2.5 | |

| Nutlin-3a | HCT-116 (colon) | Not Specified | 2.00 ± 0.09 |

| HeLa (cervical) | Not Specified | - |

Signaling Pathways and Regulatory Loops

The interaction between p53 and MDM2 forms a critical autoregulatory feedback loop that maintains low cellular levels of p53 in unstressed cells. Disruption of this interaction by inhibitors like MI-219 leads to the activation of the p55 signaling pathway.

Caption: p53-MDM2 autoregulatory feedback loop and the mechanism of action of MI-219.

Experimental Protocols

The study of the p53-MDM2 interaction and the efficacy of its inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively measures the binding of a small fluorescently labeled p53 peptide to the MDM2 protein and its displacement by an inhibitor.

Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, the tumbling rate slows, increasing the polarization. An inhibitor that displaces the peptide will cause a decrease in polarization.

Protocol:

-

Reagent Preparation:

-

FP Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20).

-

Rhodamine-labeled p53 peptide (Rd-p53): Reconstitute to a stock concentration (e.g., 10 µM) in FP assay buffer. The final concentration in the assay is typically around 50 nM.

-

Recombinant Human MDM2 protein: Prepare a stock solution (e.g., 10 µM) in FP assay buffer. The final concentration is typically around 1 µM.

-

Test Compound (e.g., MI-219): Prepare a serial dilution series in FP assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 20 µL of the test compound dilutions to the wells.

-

Add 40 µL of a solution containing Rd-p53 peptide (final concentration 75 nM) and MDM2 protein (final concentration 1.5 µM) to each well.

-

Include controls:

-

Positive control (100% inhibition): Wells with only Rd-p53 peptide solution.

-

Negative control (0% inhibition): Wells with Rd-p53 peptide and MDM2 protein solution.

-

-

Incubate the plate at room temperature for 10-30 minutes.

-

Centrifuge the plate at 200 x g for 2 minutes to remove air bubbles.

-

Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 531 nm) and emission (e.g., 595 nm) filters.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Western Blot Analysis of p53 Pathway Activation

This technique is used to detect changes in the protein levels of p53 and its downstream targets (e.g., p21, MDM2) in cells treated with an MDM2 inhibitor.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Protocol:

-

Cell Culture and Treatment:

-

Culture p53 wild-type cells (e.g., HCT116, SJSA-1) to ~70-80% confluency.

-

Treat cells with the MDM2 inhibitor (e.g., 10 µM Nutlin-3a or MI-219) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH, Vinculin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Co-Immunoprecipitation (Co-IP) to Assess p53-MDM2 Interaction

Co-IP is used to determine if two proteins interact within a cell. In this context, it can verify that an inhibitor disrupts the p53-MDM2 complex.

Principle: An antibody specific to a "bait" protein (e.g., p53) is used to pull down the bait and any interacting "prey" proteins (e.g., MDM2) from a cell lysate. The presence of the prey protein is then detected by Western blotting.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells and treat with the MDM2 inhibitor or vehicle as described for Western blotting.

-

Treating with a proteasome inhibitor like MG132 can help stabilize the p53-MDM2 complex for detection.

-

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with a primary antibody against the bait protein (e.g., anti-p53) or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both the bait (p53) and prey (MDM2) proteins.

-

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).

Principle: One interacting partner (ligand) is immobilized on a sensor chip. The other partner (analyte) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the sensor surface (e.g., with a mixture of EDC and NHS).

-

Immobilize the ligand (e.g., p53 protein or a p53-derived peptide) onto the sensor surface. A reference channel should be prepared for background subtraction.

-

Deactivate any remaining active groups.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the analyte (e.g., MDM2 protein) in a suitable running buffer.

-

To test an inhibitor, pre-incubate the analyte with different concentrations of the inhibitor.

-

Inject the analyte dilutions over the ligand and reference surfaces at a constant flow rate.

-

Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

-

This guide provides a foundational understanding of the p53-MDM2 interaction and the methodologies used to study its modulation by small molecule inhibitors. The provided data and protocols serve as a valuable resource for researchers in the field of cancer biology and drug discovery.

References

Methodological & Application

p53 Activator 8: Application Notes and Protocols for Cell Culture

For Research Use Only.

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in maintaining cellular and genetic stability.[1][2] In response to cellular stress, such as DNA damage, oncogene activation, or hypoxia, p53 is activated and can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[2][3][4] In a significant portion of human cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene or through overexpression of its negative regulators, MDM2 and MDMX.

p53 Activator 8 is a potent and selective small molecule activator of the p53 pathway. It functions by disrupting the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. Under normal physiological conditions, MDM2 targets p53 for proteasomal degradation, maintaining it at low intracellular levels. By inhibiting the p53-MDM2 interaction, this compound leads to the stabilization and accumulation of p53 protein, subsequently activating downstream signaling pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity through Western blotting and apoptosis assays.

Mechanism of Action

This compound binds to the p53-binding pocket of MDM2, preventing the ubiquitination and subsequent degradation of p53. The stabilized p53 protein accumulates in the nucleus, where it acts as a transcription factor to upregulate the expression of target genes. Key downstream targets include CDKN1A (encoding p21), a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, and pro-apoptotic proteins such as PUMA and BAX, which initiate the intrinsic apoptotic pathway.

References

Application Notes and Protocols for Utilizing p53 Activator SAH-p53-8 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis. In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation. Reactivating p53 is a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of SAH-p53-8, a stapled peptide p53 activator, in preclinical xenograft models. SAH-p53-8 is designed to mimic the p53 α-helix, enabling it to bind to and inhibit MDM2 and MDMX, negative regulators of p53, thereby restoring p53 function.

Mechanism of Action: The p53 Signaling Pathway